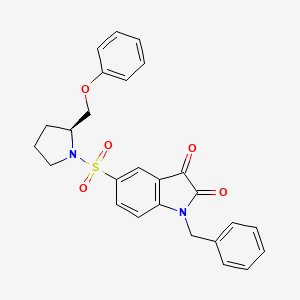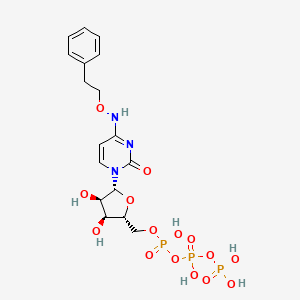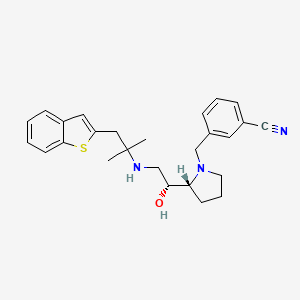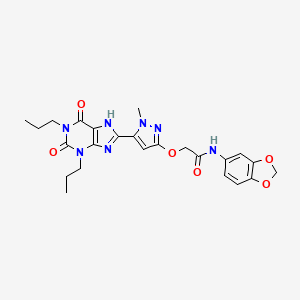![molecular formula C22H21ClN2S B10772713 3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “CX4” refers to tetrahalomethanes, where “X” represents halogen atoms such as fluorine, chlorine, or bromine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahalomethanes can be synthesized through halogenation reactions involving methane or other hydrocarbons. For instance, the chlorination of methane in the presence of ultraviolet light or a catalyst can produce carbon tetrachloride (CCl4). The reaction conditions typically involve controlled temperatures and the presence of halogen sources .
Industrial Production Methods: Industrially, tetrahalomethanes are produced through large-scale halogenation processes. For example, carbon tetrachloride is manufactured by the chlorination of methane using chlorine gas under high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahalomethanes undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: Tetrahalomethanes can be reduced to form less halogenated compounds or hydrocarbons.
Oxidation Reactions: Although less common, certain tetrahalomethanes can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxides. Conditions often involve solvents like water or alcohols and moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, zinc, or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone may be employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or substituted hydrocarbons.
Reduction Reactions: Products range from partially halogenated compounds to fully reduced hydrocarbons.
Oxidation Reactions: Products may include carbonyl compounds or carboxylic acids.
Applications De Recherche Scientifique
Tetrahalomethanes have diverse applications in scientific research:
Chemistry: Used as solvents, reagents, and intermediates in organic synthesis.
Biology: Employed in studies involving cell-penetrating peptides and membrane transport mechanisms.
Medicine: Investigated for their potential use in drug delivery systems and as diagnostic agents.
Mécanisme D'action
The mechanism of action of tetrahalomethanes involves their interaction with cellular membranes and proteins. For instance, certain derivatives like p-sulfonatocalix4arenes enhance the cellular uptake of peptides by forming complexes that facilitate membrane translocation. This process involves direct translocation through the cellular membrane, bypassing endocytosis .
Similar Compounds:
- Tetrafluoromethane (CF4)
- Tetrachloromethane (CCl4)
- Tetrabromomethane (CBr4)
Comparison: Tetrahalomethanes differ in their physical and chemical properties based on the halogen atoms present. For example, carbon tetrachloride is a liquid at room temperature, while tetrafluoromethane is a gas. Their reactivity also varies, with fluorinated compounds generally being less reactive than their chlorinated or brominated counterparts. The unique properties of each tetrahalomethane make them suitable for specific applications, highlighting their versatility and importance in various fields .
Propriétés
Formule moléculaire |
C22H21ClN2S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-(2-chloro-6-methylphenyl)-3-(1,2-diphenylethyl)thiourea |
InChI |
InChI=1S/C22H21ClN2S/c1-16-9-8-14-19(23)21(16)25-22(26)24-20(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-14,20H,15H2,1H3,(H2,24,25,26) |
Clé InChI |
LHTLPGOZLLOCIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=S)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)
![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)


![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)

![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)

![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
